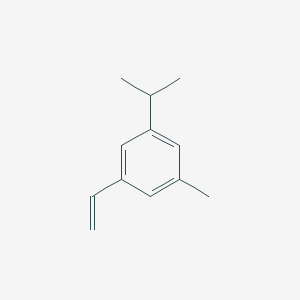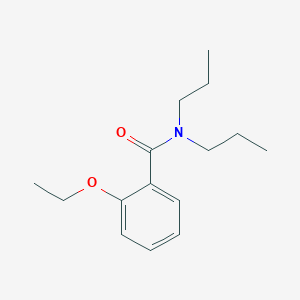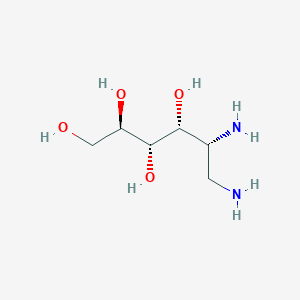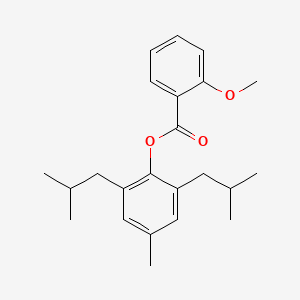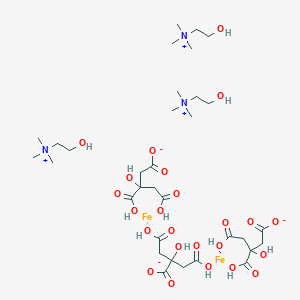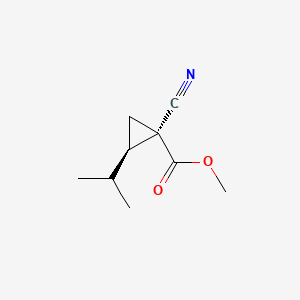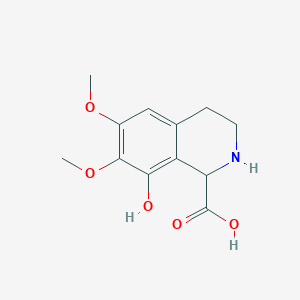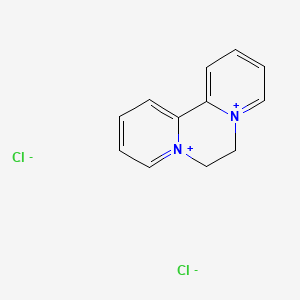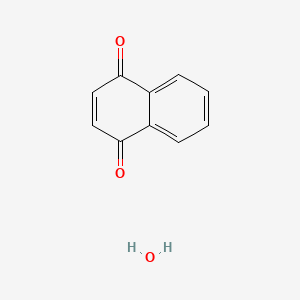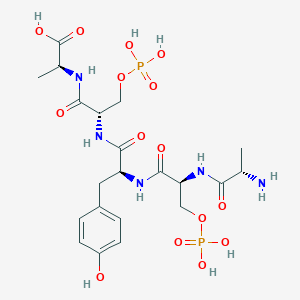
L-Alanyl-O-phosphono-L-seryl-O-phosphono-L-tyrosyl-L-seryl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is a synthetic phosphopeptide composed of five amino acids: alanine, phosphoserine, phosphotyrosine, serine, and alanine. This compound is of significant interest due to its role in studying protein phosphorylation, a critical regulatory mechanism in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.
Amino Acid Coupling: Subsequent amino acids (phosphoserine, phosphotyrosine, serine, and alanine) are sequentially added using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of phosphopeptides like Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine often employs automated peptide synthesizers to scale up the process. These machines can handle multiple reactions simultaneously, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine can undergo various chemical reactions, including:
Oxidation: The phosphotyrosine residue can be oxidized to form phosphotyrosine sulfoxide.
Reduction: Reduction reactions can target the phosphate groups, converting them to hydroxyl groups.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.
Substitution: Phosphorylation reagents like phosphoramidites are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include dephosphorylated peptides, oxidized phosphotyrosine derivatives, and substituted phosphopeptides.
科学的研究の応用
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Helps in understanding protein-protein interactions and signal transduction pathways.
Medicine: Investigated for its potential role in developing therapeutic agents targeting phosphorylation-related diseases.
Industry: Utilized in the production of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine involves its interaction with protein kinases and phosphatases. These enzymes recognize the phosphorylated residues (phosphoserine and phosphotyrosine) and catalyze the transfer or removal of phosphate groups, thereby modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
Alanyl-phosphothreonyl-phosphotyrosyl-seryl-alanine: Similar structure but contains phosphothreonine instead of phosphoserine.
Alanyl-phosphoseryl-phosphotyrosyl-threonyl-alanine: Contains threonine instead of serine.
Uniqueness
Alanyl-phosphoseryl-phosphotyrosyl-seryl-alanine is unique due to its specific sequence and combination of phosphorylated residues, making it a valuable tool for studying specific phosphorylation events and their biological implications.
特性
分子式 |
C21H33N5O15P2 |
|---|---|
分子量 |
657.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phosphonooxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H33N5O15P2/c1-10(22)17(28)25-16(9-41-43(37,38)39)20(31)24-14(7-12-3-5-13(27)6-4-12)18(29)26-15(8-40-42(34,35)36)19(30)23-11(2)21(32)33/h3-6,10-11,14-16,27H,7-9,22H2,1-2H3,(H,23,30)(H,24,31)(H,25,28)(H,26,29)(H,32,33)(H2,34,35,36)(H2,37,38,39)/t10-,11-,14-,15-,16-/m0/s1 |
InChIキー |
HVFFEESEZAFXBG-FQDAJMMCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(COP(=O)(O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(COP(=O)(O)O)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


